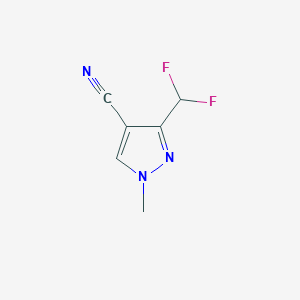![molecular formula C11H15Cl2N B3374937 2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride CAS No. 1049735-96-7](/img/structure/B3374937.png)
2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
“2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1049735-96-7 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H15Cl2N . The molecular weight is 232.15 .Physical and Chemical Properties Analysis
“this compound” is a powder in physical form . It has a molecular weight of 232.15 .Applications De Recherche Scientifique
Spectroscopic Identification and Derivatization
A study focused on the identification and derivatization of selected cathinones, including compounds structurally similar to "2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride". Through spectroscopic techniques such as GC-MS, IR, NMR, and electronic absorption spectroscopy, the study explored the properties of novel cathinone hydrochloride salts. The research provided insights into the diagnostic spectral signals of such compounds, contributing to forensic science and analytical chemistry (Nycz et al., 2016).
Chemical Synthesis and Structural Analysis
Research on the synthesis and crystal structure of pyrrolidine derivatives revealed the potential of these compounds in developing new chemical entities with possible therapeutic applications. A notable example is the synthesis of a novel bicyclic thiohydantoin fused to pyrrolidine compound, which underwent comprehensive structural characterization. The study not only provided valuable data on the molecular structure but also explored the antimicrobial activity of the synthesized compound, demonstrating its potential in medicinal chemistry (Nural et al., 2018).
Catalyst Design and Material Science
Another study reported on the molecular structures of enantiomerically-pure 2-silylpyrrolidinium salts, showcasing the interest in silyl-substituted pyrrolidines for the design of new catalyst scaffolds. By elucidating the molecular structures through X-ray crystallography, the research contributes to the field of catalysis and material science, offering a foundation for developing novel catalysts (Bauer & Strohmann, 2017).
Organic Synthesis Methodologies
Research into the rearrangement of chlorinated pyrrolidin-2-ones to 5-methoxylated 3-pyrrolin-2-ones highlights the synthetic utility of pyrrolidine derivatives in organic chemistry. The study presented a novel method for preparing adducts useful for the synthesis of agrochemicals or medicinal compounds, demonstrating the versatility of pyrrolidine derivatives in synthetic organic chemistry (Ghelfi et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10;/h1-2,4,6,10,13H,3,5,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADXSHDSWMWRLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049735-96-7 | |
| Record name | 2-[(2-chlorophenyl)methyl]pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-1-(1-methylethyl)-1H-imidazo[4,5-C]pyridine](/img/structure/B3374861.png)
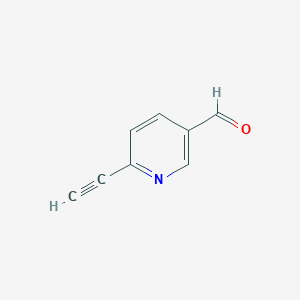
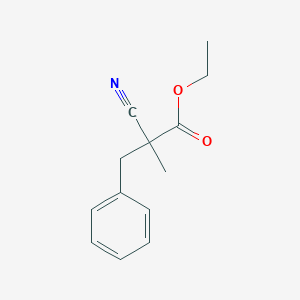
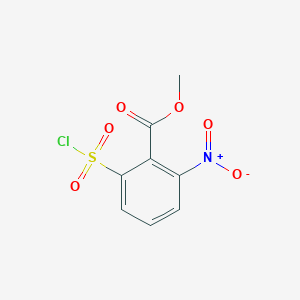

![2-methyl-5-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3374912.png)

![4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride](/img/structure/B3374923.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B3374938.png)
![1-[4-(Piperazine-1-sulfonyl)phenyl]ethan-1-one hydrochloride](/img/structure/B3374942.png)
![Sodium (dibenzo[b,d]furan-2-yloxy)acetate](/img/structure/B3374943.png)
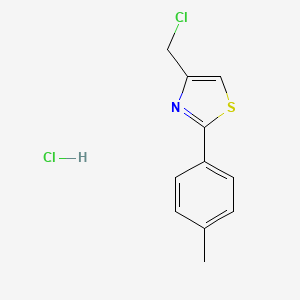
![N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride](/img/structure/B3374956.png)
